

# Spectroscopic Analysis of 6-chloro-2-hexanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hexanol, 6-chloro-

Cat. No.: B8799766

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This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-2-hexanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and illustrates the analytical workflow.

## Physicochemical Properties

6-chloro-2-hexanol is a chiral secondary alcohol with the chemical formula  $C_6H_{13}ClO$ . Its structure contains a chlorine atom at the 6-position and a hydroxyl group at the 2-position of a hexane chain.

Property	Value	Source
Molecular Formula	$C_6H_{13}ClO$	PubChem[1]
Molecular Weight	136.62 g/mol	PubChem[1]
IUPAC Name	6-chlorohexan-2-ol	Pharmaffiliates[2]
CAS Number	18804-33-6	Pharmaffiliates[2]

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for 6-chloro-2-hexanol based on typical chemical shifts and fragmentation patterns.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	m	1H	CH-OH
~3.5	t	2H	CH <sub>2</sub> -Cl
~1.8	m	2H	CH <sub>2</sub> adjacent to CH <sub>2</sub> -Cl
~1.5	m	4H	Other CH <sub>2</sub> groups
~1.2	d	3H	CH <sub>3</sub>
Variable	s	1H	OH

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~68	CH-OH
~45	CH <sub>2</sub> -Cl
~38	CH <sub>2</sub> adjacent to CH-OH
~32	CH <sub>2</sub> adjacent to CH <sub>2</sub> -Cl
~25	Other CH <sub>2</sub>
~23	CH <sub>3</sub>

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Key characterization techniques include both <sup>1</sup>H and <sup>13</sup>C NMR to confirm the

positions of the chloro and hydroxyl groups.[3]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group
3550-3200	Strong, Broad	O-H stretch	Alcohol
2960-2850	Strong	C-H stretch	Alkane
1470-1430	Medium	C-H bend	Alkane
1150-1050	Strong	C-O stretch	Secondary Alcohol
800-600	Strong	C-Cl stretch	Alkyl Halide

## Mass Spectrometry (MS)

The mass spectrum of 6-chloro-2-hexanol would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
136/138	[M] <sup>+</sup> , Molecular ion peak (presence of <sup>35</sup> Cl and <sup>37</sup> Cl isotopes in a ~3:1 ratio)
101	[M-Cl] <sup>+</sup>
45	[CH <sub>3</sub> CHOH] <sup>+</sup>

Confirmation of the molecular weight can be achieved through ESI-MS or EI-MS.[3]

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a liquid sample like 6-chloro-2-hexanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ )
- 6-chloro-2-hexanol sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-2-hexanol in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) directly in an NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - Tune the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  channel.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  - Use a proton-decoupled pulse sequence to simplify the spectrum.
  - Acquire the spectrum, typically requiring a larger number of scans than  $^1\text{H}$  NMR.
- Data Processing:
  - Apply Fourier transformation to the raw data.
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier-Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr)
- 6-chloro-2-hexanol sample
- Pipette
- Dry acetone for cleaning

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Preparation (Neat Liquid):
  - Place one to two drops of the liquid 6-chloro-2-hexanol onto one salt plate.[\[4\]](#)
  - Carefully place the second salt plate on top to create a thin liquid film.[\[4\]](#)
- Spectrum Acquisition:
  - Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.[\[4\]](#)
  - Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify the characteristic absorption bands and their corresponding functional groups.
  - Compare the obtained spectrum with reference spectra if available.[\[4\]](#)
- Cleaning: Clean the salt plates thoroughly with dry acetone and store them in a desiccator.[\[4\]](#)

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)
- Inlet system (e.g., Gas Chromatography - GC, or direct infusion)
- 6-chloro-2-hexanol sample
- Solvent (e.g., methanol or acetonitrile for ESI)

Procedure (using GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of 6-chloro-2-hexanol in a volatile solvent compatible with the GC system (e.g., dichloromethane or hexane).
- Instrument Setup:
  - Set the GC parameters (injection volume, inlet temperature, oven temperature program, column type) to achieve good separation.
  - Set the MS parameters (ionization energy, mass range, scan speed). For EI, a standard ionization energy of 70 eV is typically used.
- Analysis:
  - Inject the sample into the GC-MS system.
  - The compound will be separated by the GC column and then enter the mass spectrometer.
- Data Analysis:
  - Analyze the mass spectrum of the peak corresponding to 6-chloro-2-hexanol.
  - Identify the molecular ion peak and major fragment ions.
  - The isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) should be visible for chlorine-containing fragments.

## Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

Caption: Logical relationship between spectroscopic techniques and structural information.

Caption: General experimental workflow for spectroscopic analysis.

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## References

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